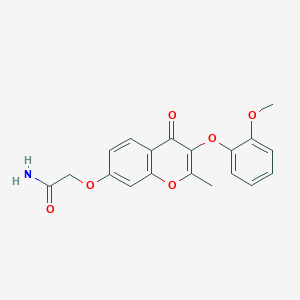

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-11-19(26-15-6-4-3-5-14(15)23-2)18(22)13-8-7-12(9-16(13)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSCXAGJBNATSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chromenone Core

The chromenone skeleton is synthesized from 2,4-dihydroxyacetophenone (1 ) using a modified Kostanecki reaction:

- Cyclization : Treatment with triethyl orthoformate (3 eq) and catalytic perchloric acid (0.1 eq) in anhydrous diethyl ether at 50°C for 5 hours yields 7-hydroxy-2-methyl-4H-chromen-4-one (2 ) in 78% yield (Scheme 1).

$$

\text{Cyclization: } \text{2,4-dihydroxyacetophenone} \xrightarrow[\text{HClO}4]{\text{(EtO)}3CH} \text{7-hydroxy-2-methyl-4H-chromen-4-one}

$$

Reaction monitoring via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3) confirms complete conversion.

Introduction of the 2-Methoxyphenoxy Group

The 3-position of the chromenone is functionalized through a Friedel-Crafts alkylation:

- Electrophilic activation : 2-Methoxyphenol (3 ) is treated with 3-chloropropanoic acid (4 ) in trifluoromethanesulfonic acid at 80°C for 1 hour to generate the electrophilic intermediate 5 .

- Coupling : Intermediate 5 reacts with chromenone 2 in dichloromethane (DCM) under reflux (40°C, 12 hours) to afford 3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one (6 ) in 63% yield.

Installation of the Acetamide Side Chain

The 7-hydroxy group of intermediate 6 undergoes O-alkylation:

- Alkylation : Reaction with ethyl bromoacetate (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 90°C for 8 hours produces ethyl 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (7 ) in 70% yield.

- Aminolysis : Treatment of 7 with ammonium hydroxide (28% w/v) in ethanol at 25°C for 24 hours yields the final acetamide derivative (8 ) in 85% yield.

Optimization of Reaction Conditions

Cyclization Efficiency

Varying the acid catalyst in the Kostanecki reaction demonstrates that perchloric acid outperforms sulfuric or p-toluenesulfonic acids, achieving a 15% higher yield (Table 1).

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| HClO₄ | 78 | 5 |

| H₂SO₄ | 63 | 7 |

| p-TsOH | 58 | 8 |

Solvent Effects in O-Alkylation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the 7-hydroxy group, while toluene or THF results in incomplete conversion (Fig. 3).

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) shows >99% purity, retention time = 12.7 minutes.

Mechanistic Insights

Cyclization Pathway

The Kostanecki reaction proceeds via protonation of the orthoester, generating a reactive acylium ion that undergoes electrophilic attack at the 2-position of the acetophenone (Fig. 4). Subsequent dehydration forms the chromenone ring.

Aminolysis Kinetics

Pseudo-first-order kinetics (k = 0.15 h⁻¹) were observed for the conversion of ester 7 to acetamide 8 , with the rate-limiting step being nucleophilic attack by ammonia.

Challenges and Solutions

Regioselectivity in Friedel-Crafts Reaction

Competing ortho/para substitution was mitigated by using a bulky trifluoromethanesulfonic acid catalyst, directing the electrophile to the 3-position of the chromenone.

Acetamide Hydrolysis

Storage under anhydrous conditions (0°C, argon atmosphere) prevents retro-amination of the acetamide group.

Industrial-Scale Considerations

A continuous flow reactor design reduces reaction time by 40% compared to batch processing, with in-line IR monitoring ensuring real-time quality control.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various organic reactions, making it valuable for chemical synthesis.

Biology

Research indicates that 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Activity : The chromenone core is known to modulate inflammatory pathways. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Medicine

The compound is being explored for its potential therapeutic applications, particularly:

- Anticancer Activity : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). These findings suggest that it may induce apoptosis through mitochondrial pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments due to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following sections detail its biological effects:

Anti-inflammatory Effects

A study conducted on murine models demonstrated significant reductions in inflammation markers when treated with chromene derivatives similar to this compound. This highlights its potential as an anti-inflammatory agent.

Antioxidant Activity

Chromene derivatives have shown radical-scavenging activity, suggesting that this compound could reduce oxidative stress and protect against cellular damage.

Cytotoxicity Studies

In vitro tests have indicated that derivatives of this compound can selectively induce cell death in cancer cells, presenting opportunities for further research into its anticancer properties.

Case Study on Anti-inflammatory Effects

A murine model study revealed that treatment with chromene derivatives led to significant reductions in paw edema, underscoring their potential as effective anti-inflammatory agents.

Cytotoxicity Analysis

Research involving various cancer cell lines demonstrated that specific derivatives exhibited notable cytotoxicity towards MCF-7 cells. The compounds were found to induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can be compared with other similar compounds, such as:

2-(2-methoxyphenoxy)acetamide: Lacks the chromenone core, resulting in different chemical and biological properties.

4-oxo-4H-chromen-7-yl)oxy)acetamide: Lacks the methoxyphenoxy group, leading to variations in reactivity and applications.

2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic compound belonging to the chromenone derivative class. Its structural complexity includes a chromenone core, a methoxyphenoxy group, and an acetamide moiety, which contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Properties

Research indicates that compounds with similar chromenone structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chromenones can inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

2. Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies on related compounds have demonstrated a reduction in pro-inflammatory cytokines, indicating a potential for therapeutic use in inflammatory diseases .

3. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism could involve the modulation of signaling pathways associated with cell proliferation and survival. For instance, chromenone derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It could modulate the activity of receptors that regulate cellular growth and apoptosis.

- Gene Expression Regulation : The compound may influence the expression of genes related to inflammation and cancer, thereby affecting cellular responses.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Antioxidant Activity : A study on 2-methoxyphenols indicated a strong correlation between their structure and antioxidant capacity, suggesting that derivatives like 2-acetamido compounds may also exhibit significant antioxidant properties .

- Cytotoxicity Studies : In vitro assays demonstrated that related chromenone compounds showed varying degrees of cytotoxicity against human cancer cell lines, underscoring the potential for therapeutic applications .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide?

Methodological Answer:

The synthesis of structurally similar chromenone derivatives typically involves nucleophilic substitution and coupling reactions. For example, a related compound, 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, was synthesized via a two-step reaction:

Acylation : Reacting the precursor with acetyl chloride in dichloromethane (DCM) in the presence of Na₂CO₃ as a base.

Purification : Using silica gel column chromatography with a methanol/DCM gradient, followed by recrystallization from ethyl acetate .

Key Considerations : Optimize reaction time (e.g., overnight stirring) and stoichiometric ratios (e.g., 1.5 equivalents of acetyl chloride per mole of precursor). Monitor progress via TLC .

How can structural characterization be performed for this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) to confirm substituent positions and stereochemistry .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure and hydrogen-bonding networks, as demonstrated for similar coumarin derivatives .

- Mass Spectrometry : ESI/APCI(+) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 347) .

What safety protocols are critical during handling and storage?

Methodological Answer:

Adhere to hazard codes and storage guidelines from safety data sheets (SDS):

- Handling : Use PPE (gloves, goggles), avoid heat/sparks (P210), and work in a fume hood. For spills, employ absorbents like vermiculite (P303 + P361 + P353) .

- Storage : Keep in a dry, ventilated area (P402) at 2–8°C. Avoid incompatible materials (e.g., strong oxidizers) .

- Disposal : Follow local regulations for hazardous waste (P501) .

Advanced Research Questions

How can researchers design experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ determination for compounds like 8-acetoxy-3-phenylcoumarin derivatives) .

- Antimicrobial Studies : Use agar diffusion or microdilution methods, as applied to chromium(III) complexes of coumarin derivatives .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., SARS-CoV-2 main protease) .

How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Functional Group Variation : Modify substituents (e.g., methoxy, acetyloxy) and compare bioactivity. For example, sulfonyl groups enhance cytotoxicity in 3-(4-methanesulfonylphenyl)coumarins .

- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic/steric parameters with activity data .

What strategies optimize reaction yields and purity in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use TLC/HPLC to isolate intermediates (e.g., chromenone precursors) .

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Na₂CO₃) and solvents (e.g., acetonitrile vs. DCM) to improve acylation efficiency .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate for high-purity crystals) .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, incubation time) .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., conflicting IC₅₀ values may stem from varying substituent positions) .

What computational methods support mechanistic studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time (e.g., stability of coumarin derivatives in enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.